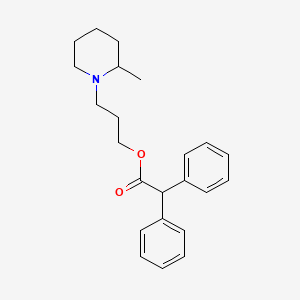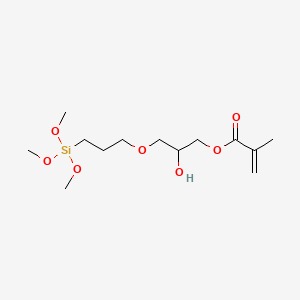
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate is a versatile organosilane compound with the molecular formula C13H26O7Si. It is widely used in various industrial and scientific applications due to its unique chemical properties, which include the presence of both methacrylate and silane functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate typically involves the reaction of 3-(trimethoxysilyl)propyl methacrylate with glycidol. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction mixture is carefully monitored to ensure optimal yield and purity. The final product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate undergoes various chemical reactions, including:
Hydrolysis: The methoxysilyl groups can be hydrolyzed in the presence of water to form silanol groups.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Condensation: The silanol groups can undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Polymerization: Initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Condensation: Catalyzed by acids or bases, often in the presence of moisture.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Polymerization: Formation of methacrylate-based polymers.
Condensation: Formation of siloxane networks.
Scientific Research Applications
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate is used in various scientific research applications, including:
Surface Modification: Used as a coupling agent to enhance the adhesion of organic polymers to inorganic substrates.
Nanocomposites: Incorporated into polymer matrices to improve mechanical properties and thermal stability.
Biomedical Applications: Utilized in the development of biocompatible coatings and drug delivery systems.
Coatings and Adhesives: Employed in the formulation of high-performance coatings and adhesives for industrial applications.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate involves the interaction of its functional groups with various substrates. The methacrylate group can undergo polymerization to form cross-linked networks, while the silane group can form covalent bonds with inorganic surfaces through hydrolysis and condensation reactions. These interactions result in enhanced adhesion, mechanical strength, and stability of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but lacks the hydroxyl group.
3-(Methacryloyloxy)propyltrimethoxysilane: Another similar compound used for surface modification and polymerization.
Uniqueness
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate is unique due to the presence of both hydroxyl and methacrylate groups, which provide additional functionality and reactivity compared to similar compounds. This makes it particularly useful in applications requiring strong adhesion and enhanced mechanical properties .
Properties
CAS No. |
59214-63-0 |
|---|---|
Molecular Formula |
C13H26O7Si |
Molecular Weight |
322.43 g/mol |
IUPAC Name |
[2-hydroxy-3-(3-trimethoxysilylpropoxy)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H26O7Si/c1-11(2)13(15)20-10-12(14)9-19-7-6-8-21(16-3,17-4)18-5/h12,14H,1,6-10H2,2-5H3 |
InChI Key |
GQRWUHJMNHNCBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(COCCC[Si](OC)(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


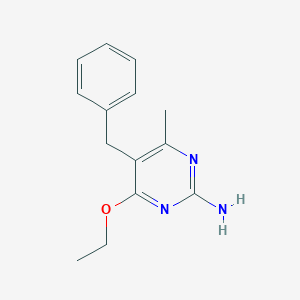
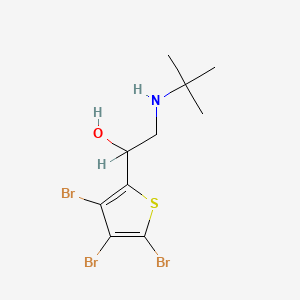
![4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B13938658.png)
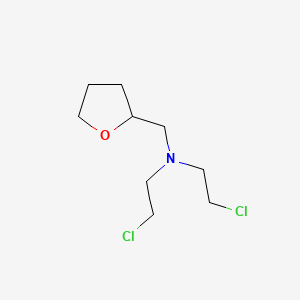
![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
![[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13938670.png)
![1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone](/img/structure/B13938671.png)
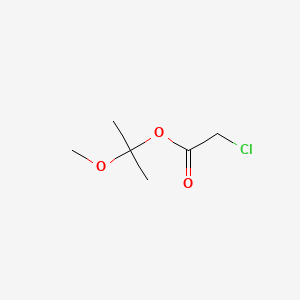

![5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)

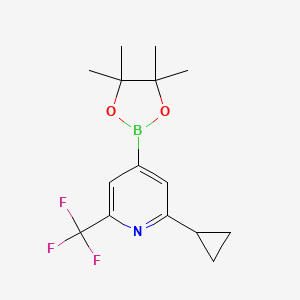
![Silane, [(1-butylhexyl)oxy]trimethyl-](/img/structure/B13938709.png)
